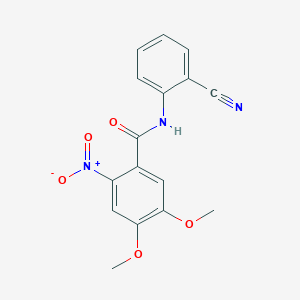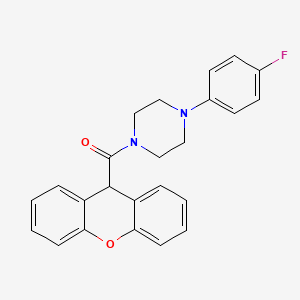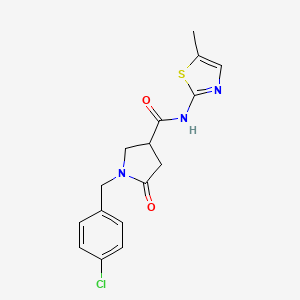![molecular formula C17H16N4O4S2 B14938266 Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiazole ring, and an ester group
準備方法
The synthesis of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent to form the 1,2,3-thiadiazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a carbonylation reaction using a suitable carbonylating agent.
Esterification: The final step involves esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Hydrolysis: Acidic or basic hydrolysis of the ester group can yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s functional groups allow it to be used in the development of novel materials with specific properties, such as conductive polymers or photoactive materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.
作用機序
The mechanism of action of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.
類似化合物との比較
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with similar compounds such as:
Ethyl 4-methoxyphenylacetate: This compound lacks the thiadiazole and thiazole rings, making it less complex and potentially less versatile in terms of biological activity.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring alone may have similar antimicrobial or antifungal properties but lack the additional functional groups that provide further reactivity.
Thiazole Derivatives: Compounds with only the thiazole ring may also exhibit biological activity but may not have the same range of applications as the combined thiadiazole-thiazole structure.
特性
分子式 |
C17H16N4O4S2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N4O4S2/c1-3-25-13(22)8-11-9-26-17(18-11)19-16(23)15-14(20-21-27-15)10-4-6-12(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19,23) |
InChIキー |
HNVWHQPZAKLHIZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B14938183.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B14938184.png)


![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B14938198.png)
![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)
![2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B14938212.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938247.png)

![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)
![N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)

